molecular formula C7H8ClNO B8436978 4-(2-Chloroethoxy)pyridine

4-(2-Chloroethoxy)pyridine

Cat. No.: B8436978
M. Wt: 157.60 g/mol
InChI Key: QOJIQGKVDWWPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroethoxy)pyridine is a pyridine derivative characterized by a 2-chloroethoxy substituent (-OCH₂CH₂Cl) at the 4-position of the pyridine ring. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.55 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). The chloroethoxy group introduces both electron-withdrawing (Cl) and electron-donating (ethoxy) effects, influencing the compound’s reactivity and physicochemical properties.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-(2-chloroethoxy)pyridine

InChI

InChI=1S/C7H8ClNO/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2

InChI Key

QOJIQGKVDWWPPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Chloroethoxy)pyridine C₇H₈ClNO 4-OCH₂CH₂Cl 157.55 Potential pharmaceutical intermediate
4-Ethoxypyridin-2-amine C₇H₁₀N₂O 4-OCH₂CH₃, 2-NH₂ 154.17 Hydrogen-bonded dimers; heterocyclic synthesis
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO 4-Cl, 3-OCH₃, 2-CH₃ 157.59 Research use; steric/electronic modulation
2-(4-Chlorobenzyl)pyridine C₁₂H₁₀ClN 2-(C₆H₄Cl) 203.67 Liquid intermediate; lipophilicity

Key Observations :

  • Substituent Position : The 4-position substitution in this compound contrasts with 2-position substituents in compounds like 2-(4-Chlorobenzyl)pyridine. Positional differences significantly alter electronic effects; for example, 4-substituents on pyridine are more likely to influence aromatic π-system reactivity .
  • Chloroethoxy vs. For instance, 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers due to its -NH₂ group , whereas the chloroethoxy group may act as a leaving group in synthetic pathways .

Key Findings :

  • Antiproliferative Activity : Tamoxifen analogs with 4-(2-chloroethoxy)phenyl groups exhibit enhanced activity against ER-positive breast cancer cells, suggesting that the chloroethoxy moiety improves metabolic stability or receptor binding .

Physicochemical Properties

  • Melting Points : reports pyridine derivatives with chloro substituents having melting points of 268–287°C, but simpler structures (e.g., 4-Ethoxypyridin-2-amine) may have lower melting points due to reduced molecular complexity .
  • Solubility: The chloroethoxy group’s polarity may enhance solubility in organic solvents compared to non-polar substituents (e.g., methyl or benzyl groups) .

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